molecular formula C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ B1151081 T-705RTP-13C5 Sodium Salt

T-705RTP-13C5 Sodium Salt

Cat. No.: B1151081
M. Wt: 534.122299
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of T-705RTP-13C5 Sodium Salt as a Ribonucleoside Triphosphate Analog

This compound is classified as a ribonucleoside triphosphate analog. evitachem.com Its structure is designed to mimic naturally occurring purine (B94841) ribonucleotides, such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential building blocks for viral RNA synthesis. nih.govnih.gov The molecule consists of a pyrazinecarboxamide core linked to a ribofuranosyl group that is phosphorylated to a triphosphate. vulcanchem.com As an analog, it is recognized by the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. vulcanchem.comdrugbank.comasm.org This mimicry allows it to compete with the natural purine nucleosides for binding to the viral polymerase. nih.govdrugbank.com Studies have shown that T-705RTP competitively inhibits the incorporation of ATP and GTP during the synthesis of new viral RNA. nih.govnih.gov This interference can lead to the termination of the growing RNA chain or introduce mutations, a process known as lethal mutagenesis, thereby halting viral replication. vulcanchem.commdpi.com

Overview of Favipiravir (B1662787) (T-705) as a Parent Compound and its Prodrug Nature

Favipiravir, also known as T-705, is the parent compound from which this compound is derived. asm.orgwikipedia.org Developed by Toyama Chemical Co., Ltd. in Japan, Favipiravir is a pyrazinecarboxamide derivative with broad-spectrum activity against various RNA viruses. wikipedia.orgresearchgate.net Favipiravir itself is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its antiviral effect. drugbank.comasm.orgwikipedia.orgmedchemexpress.com Intracellularly, cellular enzymes convert Favipiravir into its active form, Favipiravir-ribofuranosyl-5′-triphosphate (T-705RTP), through processes of ribosylation and phosphorylation. evitachem.comdrugbank.comasm.orgmedchemexpress.com This active metabolite, T-705RTP, is what directly interacts with and inhibits the viral RdRp. drugbank.comwikipedia.org The prodrug strategy is a common approach in pharmaceutical development, often used to improve the absorption and distribution of a drug to its target site.

Role of this compound as a Research Tool in Viral Replication Studies

This compound serves as a critical research tool for investigating the intricacies of viral replication. evitachem.comvulcanchem.com Its primary application is in studies aimed at understanding the precise mechanism of action of Favipiravir. vulcanchem.com By using the labeled compound, scientists can conduct detailed enzyme kinetic analyses to determine how T-705RTP interacts with viral RdRp. nih.govnih.gov Research has demonstrated that T-705RTP acts as a substrate for the polymerase, being incorporated into the nascent viral RNA strand. nih.govplos.org While a single incorporation may only slow down RNA synthesis, the incorporation of two consecutive T-705RTP molecules can terminate the chain extension process. plos.org The labeled analog allows researchers to trace its incorporation into viral RNA and study the subsequent effects on replication, such as lethal mutagenesis where the accumulation of mutations leads to non-infectious virus particles. mdpi.comnih.gov These studies provide invaluable insights into the fundamental processes of viral life cycles and are instrumental in the development of new antiviral therapies. evitachem.com

Data Tables

Table 1: Compound Characteristics

PropertyDescription
Compound Name This compound
Chemical Class Ribonucleoside triphosphate analog evitachem.com
Parent Compound Favipiravir (T-705) asm.orgwikipedia.org
Core Structure Pyrazinecarboxamide vulcanchem.com
Isotopic Label ¹³C on all 5 carbons of the ribose moiety vulcanchem.com
Active Form This is the active, triphosphorylated form of Favipiravir drugbank.commedchemexpress.com
Mechanism of Action Inhibition of viral RNA-dependent RNA polymerase (RdRp) vulcanchem.comdrugbank.com
Molecular Mimicry Acts as a purine analog, competing with ATP and GTP nih.govnih.gov

Table 2: Research Applications of this compound

Research AreaApplicationAnalytical Techniques
Pharmacokinetics Enables precise quantification in biological samples to study absorption, distribution, metabolism, and excretion. vulcanchem.comMass Spectrometry vulcanchem.com
Mechanism of Action Studies Elucidates how the compound inhibits viral replication at the molecular level. nih.govvulcanchem.comEnzyme kinetic assays, Primer extension analysis nih.govnih.gov
Metabolic Tracing Tracks the conversion of the prodrug and the fate of the active metabolite within cells. evitachem.comvulcanchem.comMass Spectrometry, NMR Spectroscopy vulcanchem.comnih.gov
Viral Mutagenesis Investigates the induction of mutations in the viral genome. mdpi.comnih.govViral sequencing, Plaque assays nih.gov

Properties

Molecular Formula

C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ

Molecular Weight

534.122299

Synonyms

6-Fluoro-3,4-dihydro-4-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl-13C5]-3-oxo-pyrazinecarboxamide Sodium Salt

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of T 705rtp 13c5 Sodium Salt

Stereoselective Synthesis of the Ribofuranosyl Moiety and its 13C5 Isotopic Labeling

The synthesis of T-705RTP-13C5 Sodium Salt commences with the stereoselective construction of the ribofuranosyl moiety, incorporating the 13C5 isotope label. The process typically starts from a 13C-labeled D-ribose precursor. evitachem.com The key challenge lies in controlling the stereochemistry at the anomeric center during the glycosylation reaction, where the pyrazine (B50134) base is coupled to the ribose sugar.

Various glycosylation methods have been explored to achieve the desired β-anomeric selectivity. One common approach involves the silylation of the pyrazinecarboxamide followed by reaction with a peracylated ribofuranose in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl4). nih.gov This method, while effective, often requires careful optimization of reaction conditions to maximize the yield of the desired β-isomer.

The introduction of the 13C5 label is achieved by utilizing a starting material where all five carbon atoms of the ribose sugar are 13C isotopes. evitachem.com This ensures that the resulting T-705RTP will be uniformly labeled in its ribose component, facilitating its detection and quantification in complex biological matrices using techniques like mass spectrometry and NMR spectroscopy. vulcanchem.com

Step Description Key Reagents/Conditions Typical Yield
Starting Material D-Ribose-13C5Commercially available or custom synthesized-
Activation Peracylation of D-Ribose-13C5Acetic anhydride, pyridine>90%
Glycosylation Coupling of silylated favipiravir (B1662787) with peracylated riboseSilylated favipiravir, SnCl4~40-68% nih.gov
Deprotection Removal of acetyl protecting groupsMethanolic ammoniaHigh

Phosphorylation Methodologies for Triphosphate Formation and Sodium Salt Derivatization

Following the synthesis of the 13C5-labeled nucleoside (T-705-ribofuranosyl-13C5), the next critical step is the multi-step phosphorylation to form the triphosphate. This transformation is often challenging due to the potential for side reactions and the instability of the triphosphate product.

Several phosphorylation strategies have been developed. A widely used method is the Ludwig-Eckstein reaction, which employs 2-chloro-4H-1,3,2-benzodioxaphosphorine-4-one as the phosphorylating agent to generate the monophosphate. Subsequent conversion to the triphosphate can be achieved by reaction with pyrophosphate in the presence of a condensing agent like carbonyldiimidazole (CDI).

More recent approaches have focused on one-pot procedures to streamline the synthesis. For instance, the use of phosphoryl chloride (POCl3) in trimethyl phosphate (B84403) can directly convert the nucleoside to the monophosphate, which can then be further phosphorylated. acs.org The final triphosphate is typically isolated as its more stable sodium salt by ion-exchange chromatography or precipitation. vulcanchem.com

Method Phosphorylating Agent Key Intermediates Advantages Disadvantages
Ludwig-Eckstein 2-chloro-4H-1,3,2-benzodioxaphosphorine-4-oneCyclic phosphiteHigh yielding, well-establishedMulti-step, requires pyrophosphate activation
Yoshikawa POCl3 in trimethyl phosphateMonophosphateOne-pot for monophosphateCan lead to over-phosphorylation
Enzymatic Cellular kinasesMonophosphate, diphosphate (B83284)High specificityRequires purified enzymes, can be costly nih.gov

The final step involves the conversion of the triphosphate to its sodium salt form. This is typically achieved by passing the purified triphosphate through a sodium-form ion-exchange resin or by careful neutralization with a sodium base, such as sodium bicarbonate, followed by lyophilization. vulcanchem.com

Purification and Analytical Characterization of this compound for Research Purity

Ensuring the purity of this compound is paramount for its use in research applications. A combination of chromatographic and spectroscopic techniques is employed for its purification and characterization.

Purification: High-performance liquid chromatography (HPLC) is the primary method for purifying this compound. Reversed-phase columns (e.g., C18) with buffered mobile phases are commonly used to separate the triphosphate from starting materials, byproducts, and partially phosphorylated intermediates. nih.govmdpi.comjcdronline.org Ion-exchange chromatography can also be employed to effectively separate the mono-, di-, and triphosphate species based on their charge.

Analytical Characterization: A suite of analytical methods is used to confirm the identity and purity of the final product:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by assessing the peak area of the main component relative to any impurities. mdpi.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound and the incorporation of the five 13C isotopes. Electrospray ionization (ESI) is a common technique used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H, 13C, and 31P NMR are all crucial for confirming the structure of the pyrazine base, the ribose moiety, the position of the phosphate groups, and the successful incorporation of the 13C labels. rsc.org

Purity: Research-grade this compound is typically required to be of high purity, often exceeding 95% as determined by HPLC. Some commercial sources indicate purities of greater than 75%. cymitquimica.comadvatechgroup.com

Technique Information Obtained
HPLCPurity, retention time
LC-MS/MSMolecular weight confirmation, isotopic labeling verification
1H NMRProton environment, structural confirmation
13C NMRCarbon skeleton, confirmation of 13C enrichment
31P NMRPhosphorus environment, confirmation of triphosphate moiety

Design and Synthesis of this compound Analogs and Prodrugs for Mechanistic Probing

To better understand the mechanism of action of favipiravir and to potentially develop more potent antiviral agents, various analogs and prodrugs of T-705RTP have been designed and synthesized.

Analogs: Structural modifications have been made to both the pyrazine ring and the ribose moiety. For example, analogs with different substituents at the 6-position of the pyrazine ring have been synthesized to explore the impact on antiviral activity. researchgate.net C-nucleoside analogs, where the bond between the base and the sugar is a C-C bond instead of a C-N bond, have also been prepared to investigate their potential as influenza virus inhibitors. acs.org

Prodrugs: The intracellular phosphorylation of favipiravir can be a rate-limiting step in its activation. researchgate.net To bypass this, various prodrug strategies have been developed to deliver the phosphorylated forms of T-705 directly into cells. These include:

cycloSal-pronucleotides: These are cyclic monophosphate prodrugs designed to release the active monophosphate intracellularly. acs.org

DiPPro- and TriPPPro-prodrugs: These deliver the diphosphate and triphosphate forms, respectively, by masking the negative charges of the phosphate groups with lipophilic moieties that are cleaved by intracellular enzymes. acs.orgnih.gov

The synthesis of these prodrugs often involves complex chemical steps to attach the promoieties to the phosphate groups of T-705RTP. These strategies have shown promise in improving the antiviral potency of favipiravir and its analogs. acs.org

Compound Type Modification Purpose Example
Analog Substitution at 6-position of pyrazine ringInvestigate structure-activity relationships6-chloro or 6-bromo analogs researchgate.net
Analog C-nucleosideExplore alternative scaffoldsPyridine C-nucleoside acs.org
Prodrug cycloSal moietyDeliver monophosphatecycloSal-T-1105-MP acs.org
Prodrug DiPPro/TriPPPro moietiesDeliver di/triphosphateDiPPro-T-1105-DP acs.orgnih.gov

Intracellular Metabolism and Activation Pathways of T 705rtp 13c5 Sodium Salt

Cellular Uptake Mechanisms of the Favipiravir (B1662787) Prodrug and its Triphosphate Metabolite

Favipiravir is administered as a prodrug and must first enter host cells to be metabolized into its active triphosphate form. ciplamed.comresearchgate.net The precise mechanisms governing the cellular uptake of favipiravir are not fully elucidated, though evidence suggests it can enter cells through the cell membrane. biorxiv.orgmdpi.com One study has proposed that passive permeation across the lipid bilayer may be a potential route for cellular entry. mdpi.com

Once inside the cell, favipiravir undergoes metabolic activation. The active metabolite, T-705RTP, is then available to interact with the viral RdRp. The efficiency of cellular uptake can vary between different cell types, which may contribute to variations in the drug's antiviral activity. nih.gov

Some research has explored enhancing the cellular uptake of favipiravir through formulation strategies. For instance, solid lipid nanoparticles (SLNps) have been investigated as a carrier system. In A549 human lung adenocarcinoma cells, a study showed that after 24 hours of incubation, the cellular uptake of favipiravir formulated with SLNps was 7.02 µg/ml ± 0.15, compared to 6.37 µg/ml ± 0.15 for free favipiravir. nih.govunar.ac.id

Role of Host Cellular Kinases in the Phosphorylation of Favipiravir to T-705RTP-13C5

The conversion of the favipiravir prodrug into its biologically active triphosphate form, T-705RTP, is a multi-step process mediated by host cellular enzymes. researchgate.netnih.gov This intracellular transformation involves an initial ribosylation followed by subsequent phosphorylations. guidetopharmacology.orgoatext.com

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity in Ribosylation

The first critical step in the activation of favipiravir is its conversion to a ribose-5'-monophosphate form (T-705-RMP). nih.gov Research has demonstrated that this phosphoribosylation is carried out by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govresearchgate.net

Studies have shown that the antiviral activity of favipiravir is significantly diminished in cells deficient in HGPRT. nih.govresearchgate.net This dependency was confirmed through gene knockdown experiments targeting HGPRT in human embryonic kidney 293T cells. nih.gov Conversely, knockdown of other enzymes like adenine (B156593) phosphoribosyltransferase (APRT) or nicotinamide (B372718) phosphoribosyltransferase did not impact the drug's antiviral efficacy. nih.govresearchgate.net

Enzymatic assays have revealed that favipiravir is a relatively poor substrate for human HGPRT, with an apparent Michaelis constant (Km) of 6.4 mM. nih.govresearchgate.net The crystal structure of T-705-RMP in complex with human HGPRT has been elucidated, providing insight into the binding mechanism. nih.govresearchgate.net The inefficiency of this initial conversion step has led to suggestions that prodrugs of T-705-RMP could be designed to enhance the antiviral potency of favipiravir. nih.gov

Subsequent Phosphorylation by Cellular Kinases to T-705RTP-13C5

Following the initial ribosylation by HGPRT to form T-705-RMP, this monophosphate metabolite undergoes two further phosphorylation steps, catalyzed by host cellular kinases, to yield the active triphosphate form, T-705RTP. nih.govmdpi.com The specific kinases responsible for converting T-705-RMP to T-705-ribose-5'-diphosphate (T-705-RDP) and subsequently to T-705RTP have not been fully identified but are essential components of the host cell's nucleotide synthesis machinery. biorxiv.orgnih.gov

This sequential phosphorylation is a crucial part of the activation pathway, ultimately producing the molecule that can be recognized by the viral RdRp as a substrate, competing with natural purine (B94841) nucleotides like GTP and ATP. nih.govplos.org The successful conversion to the triphosphate form is a prerequisite for the antiviral activity of favipiravir. asm.org

Intracellular Compartmentalization and Distribution of T-705RTP-13C5 Sodium Salt

Once formed, the active metabolite T-705RTP is distributed within the cell. While specific details on the sub-cellular compartmentalization of T-705RTP are not extensively documented, it is understood to be present in the cellular compartments where viral replication occurs, allowing it to interact with the viral RdRp. nih.govdrugbank.com

Studies have shown that T-705RTP can be detected in the lysates of cells treated with favipiravir. nih.govresearchgate.net The concentration of intracellular T-705RTP has been quantified in various cell lines. For example, in Madin-Darby canine kidney (MDCK) cells exposed to extracellular favipiravir for 24 hours, the accumulation of T-705RTP increased in a linear fashion with the concentration of the prodrug. nih.govnih.gov When exposed to 1 µM of favipiravir, the intracellular T-705RTP concentration was approximately 3 pmol/10⁶ cells, and at 1000 µM, it reached about 320 pmol/10⁶ cells. nih.govnih.gov

The persistence of T-705RTP within the cell is also a key factor. In MDCK cells, after the removal of extracellular favipiravir, the intracellular T-705RTP has a catabolic half-life of approximately 5.6 ± 0.6 hours. nih.govnih.gov However, this can vary between cell types, with a more rapid half-life of around 2 hours observed in A549 human cells. nih.gov

It has also been noted that the ribose-5'-triphosphate metabolite of favipiravir is a substrate for human mitochondrial RNA polymerase, but its incorporation into mitochondrial RNA in vitro did not appear to cause toxicity. nih.govactanaturae.ru

Investigating Metabolic Bottlenecks and Their Impact on T-705RTP-13C5 Levels in Diverse Cell Types

The efficiency of favipiravir's conversion to its active triphosphate form can differ significantly across various cell types, indicating the presence of metabolic bottlenecks. nih.gov These variations in metabolic activation can directly influence the intracellular concentration of T-705RTP and, consequently, the drug's antiviral potency. nih.gov

One identified bottleneck is the initial phosphoribosylation step catalyzed by HGPRT, which has been shown to be inefficient. nih.gov This can limit the amount of T-705-RMP available for subsequent phosphorylation.

Differences in the expression or activity of the cellular kinases responsible for the phosphorylation of T-705-RMP to T-705-RDP and T-705RTP can also create bottlenecks. For instance, the antiviral activity of T-1105, a non-fluorinated analog of favipiravir, was found to be high in MDCK cells but was not detected in A549 and Vero cells. nih.gov This was attributed to an inefficient conversion of T-1105-RMP to its diphosphate (B83284) form in the latter cell lines. nih.gov

The following table summarizes the levels of triphosphate metabolites of favipiravir and its analog T-1105 in different cell lines, illustrating the impact of cell type on metabolic activation.

CompoundCell LineExtracellular ConcentrationIncubation Time (hours)Intracellular Triphosphate Level (pmol/10⁶ cells)
Favipiravir (T-705)MDCK1 µM24~3
Favipiravir (T-705)MDCK1000 µM24~320
T-1105MDCK0.5 mM24841
T-1105MDCK1 mM241228
T-1105A549Not specifiedNot specified<50
T-1105VeroNot specifiedNot specified<50
T-1105HEK293T0.5 mM2465
T-1105HEK293T1 mM24171

Data compiled from Smee et al., 2009 and Malyuchenko et al., 2021. nih.govnih.gov

These findings underscore that tissue-specific variability in the cellular machinery responsible for the uptake and activation of favipiravir is a critical determinant of its therapeutic efficacy. researchgate.net

Molecular Mechanisms of Antiviral Action: Insights from T 705rtp 13c5 Sodium Salt

Interaction and Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) by T-705RTP-13C5 Sodium Salt

This compound acts as a potent and selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses. nih.govmednexus.org Its mechanism is multifaceted, involving direct competition with natural nucleotides and subsequent disruption of viral RNA synthesis. nih.govvulcanchem.com

Competitive Inhibition with Natural Nucleoside Triphosphates (GTP, ATP)

The primary mechanism of T-705RTP's antiviral action is its ability to act as a competitive inhibitor of the viral RdRp. nih.govmdpi.com Mistakenly recognized by the viral polymerase as a purine (B94841) nucleotide, T-705RTP competes with natural guanosine (B1672433) triphosphate (GTP) and adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA strand. nih.govnih.govplos.org

Enzyme kinetic analyses have demonstrated that T-705RTP competitively inhibits the incorporation of ATP and GTP. nih.govnih.gov This competitive binding is a key feature of its selective antiviral activity, as evidenced by the attenuation of its antiviral effects when purine bases or nucleosides are added to cell cultures. nih.govresearchgate.net The ability of T-705RTP to mimic both guanosine and adenosine contributes to its broad-spectrum activity against various RNA viruses. plos.orgevitachem.com

CompoundTarget EnzymeInhibition TypeCompeting NucleotidesIC50 (Influenza Virus RdRp)
T-705RTPViral RNA-dependent RNA Polymerase (RdRp)CompetitiveGTP, ATP0.341 µM

Structural Basis of RdRp Binding and Substrate Recognition of T-705RTP-13C5

The structural basis for the interaction between T-705RTP and viral RdRp lies in its ability to mimic the geometry of natural purine nucleoside triphosphates, allowing it to fit into the enzyme's active site. mdpi.comnih.gov Cryo-electron microscopy studies of the SARS-CoV-2 RdRp in complex with favipiravir-RTP have revealed the inhibitor at the catalytic site. pnas.org

The triphosphate group of T-705RTP interacts with key residues within the RdRp active site, including conserved aspartic acid residues that are crucial for catalysis. mdpi.com For instance, in silico studies have shown that the triphosphate group of F-RTP (favipiravir ribofuranosyl-5′-triphosphate) interacts with aspartic acid residues in the RdRp active sites of several RNA viruses. mdpi.com The pyrazinecarboxamide core of the molecule is also involved in binding. vulcanchem.com In the case of SARS-CoV-2 RdRp, favipiravir (B1662787) is coordinated by Lys545 in the F1 domain of nsp12. pnas.org This binding can lead to a nonproductive conformation that stalls the polymerase. pnas.org

Mechanisms of Viral RNA Synthesis Disruption by this compound

Once T-705RTP is incorporated into the growing viral RNA chain, it disrupts viral replication through two primary mechanisms: RNA chain termination and lethal mutagenesis. vulcanchem.comoatext.com The predominant mechanism can vary depending on the specific virus. oatext.com

RNA Chain Termination Upon Incorporation

One of the key consequences of T-705RTP incorporation is the termination of the elongating RNA chain. nih.govevitachem.com While a single incorporation event may only slow down RNA synthesis, the incorporation of two consecutive T-705 monophosphates has been shown to halt further primer extension. plos.orgnih.govresearchgate.net This non-obligate chain termination prevents the synthesis of full-length viral genomes, thereby inhibiting viral replication. nih.gov

Primer extension analysis has demonstrated that a single molecule of T-705RTP can be incorporated into the nascent RNA strand of the influenza virus, leading to the inhibition of subsequent nucleotide incorporation. nih.govnih.gov This termination occurs despite T-705RTP possessing a 3'-OH group, which is typically required for the formation of the phosphodiester bond. nih.gov

Induction of Lethal Mutagenesis (Error Catastrophe) in Viral Genomes

In addition to chain termination, T-705RTP can act as a viral mutagen, inducing a high rate of mutations in the viral genome that ultimately leads to a nonviable viral phenotype, a phenomenon known as lethal mutagenesis or "error catastrophe." nih.govasm.orgelifesciences.org This mechanism is considered a key aspect of T-705's antiviral activity. nih.gov

The incorporation of T-705 monophosphate into the viral RNA does not always cause immediate chain termination, allowing for the synthesis of mutated RNA strands. plos.org The ambiguous base-pairing properties of T-705, which can act as both a guanosine and an adenosine analog, contribute to this mutagenic effect. plos.orgevitachem.com This leads to an accumulation of deleterious mutations over successive replication cycles, resulting in a loss of viral infectivity. nih.govasm.org

A hallmark of T-705-induced lethal mutagenesis is the enrichment of specific types of mutations, particularly G-to-A and C-to-U transitions. nih.govasm.orgabidipharma.com Sequence analysis of influenza virus genomes following treatment with T-705 has revealed a significant increase in these transversion mutations. nih.govabidipharma.comnih.gov

The G-to-A mutations are thought to occur during positive-strand RNA synthesis, while C-to-U (or C-to-T in the context of cDNA sequencing) mutations are predicted to result from the incorporation of T-705RTP during negative-strand RNA synthesis. nih.gov This increased mutation frequency disrupts the genetic integrity of the virus, leading to the production of non-functional viral proteins and ultimately, viral extinction. nih.govasm.org

MechanismDescriptionKey OutcomeObserved Mutations
RNA Chain TerminationIncorporation of T-705RTP into the viral RNA strand halts further elongation.Incomplete viral genomes-
Lethal MutagenesisIncorporation of T-705RTP leads to an increased mutation rate in the viral genome.Nonviable viral progenyG→A and C→U transitions
Effects on Viral Fitness and Viable Progeny Production

A primary mechanism by which T-705RTP exerts its antiviral effect is through lethal mutagenesis, which significantly impairs viral fitness and the production of viable progeny. nih.govresearchgate.net This process involves the incorporation of its monophosphate form (T-705RMP) into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). plos.org Because T-705RTP can be recognized as a purine analog, pairing with either cytosine or uracil, its incorporation leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome. nih.govcrie.ru

At high concentrations of the antiviral, the induced mutation rate can become excessive, leading to a phenomenon known as "error catastrophe," where the viral progeny are no longer viable. crie.ru Research on influenza virus has shown that exposure to T-705 results in the production of large quantities of viral RNA that are not associated with infectious virus particles. asm.org In one study, the ratio of infectious virus to viral RNA copies was 49 times lower in cells treated with T-705 compared to untreated cells. asm.org This indicates that while viral RNA synthesis may continue to some extent, the resulting genomes are often defective, leading to the assembly of non-infectious virions. asm.org

Similarly, studies on Rift Valley fever virus demonstrated that T-705 treatment led to a progressive decrease in viable viral progeny due to the accumulation of mutations in the viral genome. researchgate.net The mutagenic effect is dose-dependent. crie.ru While high concentrations can extinguish the viral population, lower concentrations still increase the genetic diversity of the viral progeny, which can accelerate microevolution. crie.ru This reduction in the specific infectivity of the virus, where the infectious titer decreases more significantly than the number of physical viral particles or RNA copies, is a hallmark of lethal mutagenesis. researchgate.netoup.com

Table 1: Effect of T-705 on Influenza Virus Infectivity and RNA Production

Parameter Condition Outcome Reference
Infectious Virus Yield Dose-dependent reduction T-705 causes a dose-dependent decrease in the production of infectious virus particles. asm.org
Viral RNA (vRNA) Production High quantities of non-infectious vRNA Cells exposed to T-705 produce large amounts of viral RNA that does not correspond to infectious virus. asm.org
Infectivity-to-vRNA Ratio 49-fold lower with 20 µM T-705 The ratio of infectious virions to vRNA copies is significantly reduced, indicating the production of non-viable progeny. asm.org
Mutagenesis 2-fold higher than ribavirin (B1680618) T-705 induces a higher rate of mutation in the influenza virus genome compared to ribavirin. asm.org

Cellular and Viral Pathogenesis Studies Utilizing T 705rtp 13c5 Sodium Salt

In Vitro Antiviral Efficacy Against RNA Viruses in Cell Culture Models

The broad-spectrum antiviral potential of T-705RTP has been demonstrated in numerous cell culture models against a wide array of RNA viruses.

T-705RTP demonstrates potent inhibitory activity against all types and subtypes of human and avian influenza viruses, including strains that are resistant to existing neuraminidase and M2 protein inhibitors. nih.govnih.govpnas.org Its efficacy has been established against seasonal influenza A (H1N1, H3N2), influenza B, and highly pathogenic avian influenza viruses like H5N1 and H7N9. nih.govmdpi.com Studies in Madin-Darby canine kidney (MDCK) cells show 50% effective concentration (EC50) values ranging from 0.014 to 0.55 μg/mL. nih.gov The compound dose-dependently inhibits viral replication and RNA synthesis, with a complete halt at concentrations of 50 μM or higher. nih.gov At lower concentrations, it can induce a high rate of mutations in the viral genome, leading to the production of nonviable virions, a mechanism described as lethal mutagenesis. nih.govnih.gov

Influenza Virus StrainCell LineEC50 (μM)Reference
Influenza A, B, CMDCK0.04 - 1.75 (0.014 - 0.55 µg/mL) nih.gov
Influenza A/PR/8/34 (H1N1)MDCK11 nih.gov
H5N1VariousData available nih.govcymitquimica.comusbio.net
H7N9VariousData available nih.govmdpi.com

Beyond influenza, T-705RTP shows significant antiviral activity against other RNA viruses, particularly those responsible for fatal hemorrhagic fevers. nih.govdocumentsdelivered.com It has been shown to be effective in cell culture against highly pathogenic arenaviruses such as Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Lassa viruses. nih.govresearchgate.net The compound is also active against bunyaviruses, such as Rift Valley fever virus, and filoviruses, including the Ebola virus. nih.govdocumentsdelivered.comwikipedia.org Studies in mouse models have suggested its potential efficacy against Ebola. amazonaws.com

The antiviral spectrum of T-705RTP extends to other virus families. It has demonstrated activity against flaviviruses like West Nile virus and yellow fever virus. nih.govwikipedia.org Its efficacy has also been shown against alphaviruses (a genus within the Togaviridae family), such as Chikungunya virus and Western Equine Encephalitis Virus (WEEV) in Vero cells. biotech-asia.orgnih.gov Furthermore, activity against picornaviruses, such as foot-and-mouth disease virus, has been demonstrated. wikipedia.org

T-705RTP has been studied for its activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). amazonaws.com In vitro studies using Vero E6 cells, a cell line commonly used for SARS-CoV-2 research, have demonstrated its inhibitory effect on viral replication. nih.govmdpi.com The reported EC50 of the parent compound, favipiravir (B1662787), against SARS-CoV-2 in these cells ranges from 62 to over 500 µM. nih.gov The active metabolite, T-705RTP, is capable of blocking the RNA replication of the virus. nih.gov

VirusCell LineParent Compound EC50 (µM)Reference
SARS-CoV-2Vero E662 to >500 nih.gov

Time-of-Addition Studies to Elucidate Replication Cycle Targets

Time-of-addition studies have been crucial in pinpointing the specific stage of the viral life cycle inhibited by T-705RTP. In experiments with influenza virus, the compound was shown to target an early to middle stage of the viral replication cycle. nih.gov These studies confirmed that it has no effect on the initial virus adsorption to the cell or the final release of new virions from the cell. nih.gov The results strongly indicate that the inhibitory action is directed at the process of viral RNA synthesis, which is consistent with its known mechanism as an inhibitor of the viral RNA polymerase. nih.govresearchgate.net

Assessment of T-705RTP-13C5 Sodium Salt Activity in Non-Human In Vivo Models

The antiviral efficacy observed in cell culture has been corroborated in several non-human in vivo models. In mouse models of influenza virus infection, the parent compound T-705 showed therapeutic efficacy. nih.gov Animal studies have also demonstrated activity against West Nile virus, yellow fever virus, and Rift Valley fever virus. wikipedia.org For Western Equine Encephalitis Virus (WEEV), oral administration to infected mice resulted in significantly higher survival rates. biotech-asia.org Similarly, in a hamster model for Pichinde virus, a model for arenaviral hemorrhagic fever, T-705 was effective in treating advanced infections. nih.gov Studies in mouse models also suggested that the compound may be effective against the Ebola virus. amazonaws.com

Efficacy in Murine Models of Viral Infection

Murine models have been instrumental in demonstrating the in vivo efficacy of Favipiravir against a range of RNA viruses, particularly influenza viruses. These studies have consistently shown that Favipiravir treatment can protect mice from lethal infections, reduce viral loads in respiratory tissues, and mitigate disease pathology.

One study investigated the efficacy of orally administered T-705 against lethal avian influenza A (H5N1) virus infection in mice. The results indicated that T-705 was highly inhibitory to the infection, preventing death, reducing the decline in arterial oxygen saturation, and inhibiting lung consolidation and virus titers. nih.gov Notably, T-705 demonstrated greater efficacy than oseltamivir (B103847) in this model. nih.gov

Another study focused on the effectiveness of T-705 against both wild-type and oseltamivir-resistant influenza B viruses in C57BL/6 mice. T-705 protected mice from lethal infection in a dose-dependent manner, significantly reduced viral loads, and suppressed pulmonary pathology. abidipharma.com Importantly, no T-705-resistant viruses were detected after treatment. abidipharma.com

The efficacy of T-705 has also been evaluated in immunocompromised mouse models. In a study using BALB/c scid mice lethally infected with influenza B virus, T-705 treatment had a dose-dependent effect on survival, with higher dosages providing 100% protection. oup.com The study highlighted that a longer duration of treatment with higher doses provided the greatest antiviral benefit in this high-risk population. oup.com

Furthermore, Favipiravir has shown efficacy against other viral infections in mice, including Ebinur Lake virus, where it significantly improved clinical symptoms, reduced viral titers in serum, and extended survival times. nih.gov Studies have also demonstrated its potency against Crimean-Congo hemorrhagic fever (CCHF) virus and rabies virus in murine models. mdpi.com In a therapeutic mouse model of Ebola virus disease, T-705 treatment initiated at the onset of liver damage and viremia resulted in the survival of all treated mice. mdpi.com

Interactive Data Table: Efficacy of T-705 (Favipiravir) in Murine Models of Influenza Virus Infection

Virus StrainMouse StrainKey FindingsReference
Influenza A/Duck/MN/1525/81 (H5N1)Not SpecifiedHighly inhibitory to infection, prevented death, lessened decline of arterial oxygen saturation, inhibited lung consolidation and virus titers. More efficacious than oseltamivir. nih.gov
Wild-type and Oseltamivir-resistant Influenza B/Memphis/20/96C57BL/6Protected mice from lethal infection in a dose-dependent manner, significantly reduced viral loads, and suppressed pulmonary pathology. No emergence of resistant viruses. abidipharma.com
Influenza B/Brisbane/60/2008BALB/c scid (immunocompromised)Dose-dependent effect on survival, with 100% protection at the highest dosages. Longer treatment duration with higher dosages showed greatest antiviral benefit. oup.com

Evaluation in Other Animal Models (e.g., Hamsters)

Hamster models have been pivotal in assessing the efficacy of Favipiravir against a variety of severe viral diseases, including those for which there are limited or no approved treatments.

In a hamster model of Yellow Fever virus infection, oral administration of T-705 resulted in significant improvements in survival and other disease parameters. asm.orgnih.gov The treatment was effective even when initiated up to three days after virus inoculation. asm.orgnih.gov

The Syrian hamster model has been extensively used to evaluate Favipiravir's efficacy against SARS-CoV-2. Studies have shown that Favipiravir has a strong dose-dependent effect, leading to a dramatic reduction of infectious titers in the lungs and alleviation of clinical disease when treatment is initiated early. biorxiv.org High doses of Favipiravir significantly reduced infectious virus titers in the lungs and markedly improved lung histopathology. pnas.orgnih.gov

Furthermore, Favipiravir has demonstrated protective effects in a hamster model of Nipah virus infection. Both oral and subcutaneous administration of Favipiravir for 14 days fully protected the animals from a lethal challenge. This was a significant finding as it represented the first successful treatment of henipavirus infection in vivo with a small molecule drug.

Studies in hamsters have also shown promise for T-705 in treating infections caused by hantaviruses. In a lethal disease model for Andes virus, T-705 therapy was effective in decreasing viral RNA and infectious titers, leading to significantly higher survival rates. researchgate.net

Interactive Data Table: Efficacy of T-705 (Favipiravir) in Hamster Models of Viral Infection

VirusKey FindingsReference
Yellow Fever VirusSignificant improvements in survival and disease parameters. Effective even with delayed treatment initiation. asm.orgnih.gov
SARS-CoV-2Strong dose-dependent effect, leading to dramatic reduction of infectious titers in lungs and clinical alleviation of the disease. High doses markedly improved lung histopathology. biorxiv.orgpnas.orgnih.gov
Nipah VirusTwice daily oral or once daily subcutaneous administration for 14 days fully protected animals from a lethal challenge.
Andes Virus (Hantavirus)Decreased viral RNA and infectious titers, resulting in significantly higher survival rates. researchgate.net

Investigating Synergistic Effects with Other Antiviral Agents in Preclinical Models

The combination of antiviral agents with different mechanisms of action is a promising strategy to enhance efficacy, reduce the emergence of drug resistance, and potentially lower required dosages. Preclinical studies in murine models have explored the synergistic effects of Favipiravir with other antivirals.

In a study investigating combination therapy for influenza A (H1N1) virus infections in mice, the combination of Favipiravir and oseltamivir resulted in a synergistic improvement in survival rates against both pandemic and oseltamivir-resistant strains. nih.gov Low doses of each inhibitor, when combined, produced a notable increase in the number of survivors. nih.gov While the combination did not always show a significant reduction in lung virus titers compared to Favipiravir alone, the improved survival strongly supports the utility of this combination therapy. nih.gov

Another study evaluated the combination of Favipiravir and peramivir (B1663781) against an oseltamivir-resistant 2009 pandemic influenza A(H1N1) virus in DBA/2 mice. plos.orgnih.gov Compared to monotherapy with either drug, the combination therapy saved more mice from lethal infection and resulted in increased antiviral efficacy in the lungs. plos.orgnih.gov The synergistic interaction between Favipiravir and peramivir was consistent with the improved survival outcomes, suggesting that Favipiravir could be a critical component of combination therapies for controlling oseltamivir-resistant influenza strains. plos.orgnih.gov

These findings from preclinical models underscore the potential of Favipiravir as a valuable agent not only for monotherapy but also as part of combination regimens for the treatment of severe viral infections.

Investigation of Viral Resistance Mechanisms and Mutagenesis Induced by T 705rtp 13c5 Sodium Salt

Characterization of Viral Mutations Conferring Reduced Susceptibility to T-705RTP-13C5 Sodium Salt

Resistance to this compound is primarily associated with specific mutations within the viral RdRp, the target of the drug. In influenza A virus, a key mutation identified through in vitro studies is K229R in the PB1 subunit of the RdRp. frontierspartnerships.orgnih.govabidipharma.com This single amino acid substitution has been shown to confer resistance to favipiravir (B1662787). frontierspartnerships.orgnih.govabidipharma.com However, this resistance often comes at a cost to the virus's replicative fitness. To counteract this fitness loss, a compensatory mutation, P653L in the PA subunit of the polymerase, has been observed to emerge. frontierspartnerships.orgnih.govabidipharma.com The combination of these two mutations results in a virus that is significantly less susceptible to the antiviral agent while maintaining robust replication capabilities. nih.govpreprints.org

Studies on other RNA viruses have revealed similar patterns of resistance emerging in the RdRp. For instance, in Chikungunya virus (CHIKV), a member of the alphavirus genus, the mutation K291R in the nsP4 protein, which functions as the RdRp, has been identified as conferring resistance to favipiravir. pnas.orgelifesciences.orgresearchgate.net In Enterovirus 71 (EV-A71), a S121N mutation in the 3D polymerase has been linked to favipiravir resistance. biotech-asia.orgnih.gov These findings underscore the central role of the viral polymerase in the development of resistance to this compound.

Table 1: Key Resistance Mutations to Favipiravir in RNA Viruses

Virus Family Virus Protein Mutation Consequence
Orthomyxoviridae Influenza A Virus PB1 (RdRp) K229R Confers resistance, but with a fitness cost.
Orthomyxoviridae Influenza A Virus PA (Polymerase Subunit) P653L Compensates for the fitness cost of the K229R mutation.
Togaviridae Chikungunya Virus nsP4 (RdRp) K291R Confers resistance to favipiravir.
Picornaviridae Enterovirus 71 3D Polymerase S121N Associated with resistance to favipiravir.

Role of RdRp Fidelity and Proofreading in Resistance Development

The fidelity of the viral RdRp, its ability to accurately incorporate the correct nucleotides during RNA synthesis, plays a crucial role in the mechanism of action of this compound and the subsequent development of resistance. Favipiravir's antiviral activity is, in part, attributed to its incorporation into the nascent viral RNA, leading to lethal mutagenesis. ucl.ac.uknih.gov This process introduces a high number of mutations into the viral genome, ultimately leading to a non-viable viral population. ucl.ac.uknih.gov

A potential mechanism for resistance could be an increase in the fidelity of the RdRp, which would reduce the incorporation of the drug's active metabolite. However, studies on the influenza A virus K229R mutation have shown that it confers specific resistance to favipiravir without a general increase in polymerase fidelity or conferring resistance to other nucleoside analogs like ribavirin (B1680618). nih.govbiotech-asia.orgresearchgate.net This suggests that the resistance mechanism is more complex than a simple increase in proofreading activity and may involve steric hindrance or altered substrate discrimination at the active site of the polymerase. The high error rates inherent to RNA virus replication are a double-edged sword; while they allow for rapid adaptation and the potential for resistance to emerge, they also make the virus vulnerable to mutagenic agents like favipiravir. nih.gov

Experimental Evolution Studies of RNA Viruses Under this compound Pressure

Experimental evolution studies, where viruses are serially passaged in the presence of an antiviral agent, are invaluable for understanding the genetic pathways to resistance. Such studies have been instrumental in identifying the key mutations that confer resistance to favipiravir. For influenza A virus, passaging in the presence of favipiravir led to the selection of the K229R mutation in the PB1 subunit, often followed by the compensatory P653L mutation in the PA subunit. abidipharma.comresearchgate.net These experiments have demonstrated that robust resistance often requires more than a single mutation, with initial resistance mutations potentially carrying a fitness cost that needs to be overcome by subsequent adaptive changes. nih.govpreprints.org

Similarly, in vitro selection of favipiravir-resistant Chikungunya virus variants consistently led to the emergence of the K291R mutation in the RdRp. pnas.orgelifesciences.orgresearchgate.net These experimental evolution studies not only identify resistance mutations but also provide insights into the dynamics of resistance emergence and the fitness landscapes of viruses under drug pressure. For some viruses, such as human norovirus, treatment with favipiravir has been shown to induce a significant accumulation of mutations, leading to a loss of viral infectivity, even in the presence of potential resistance-conferring RdRp variants. ucl.ac.uknih.govnih.gov This suggests that for some viruses, the mutagenic effect of the drug may be difficult to overcome through simple resistance mutations.

Genetic Determinants of Viral Resistance in Diverse RNA Virus Families

While the specific amino acid changes conferring resistance to this compound can vary between different RNA virus families, a common theme is the involvement of the viral RdRp. The conservation of the RdRp structure and function across a wide range of RNA viruses provides a consistent target for favipiravir.

In the Orthomyxoviridae family, exemplified by the influenza A virus, the K229R mutation in the PB1 subunit is a key determinant of resistance. frontierspartnerships.orgnih.govabidipharma.com For the Togaviridae family, specifically Chikungunya virus, the K291R mutation in the nsP4 RdRp is the primary genetic determinant of resistance identified to date. pnas.orgelifesciences.orgresearchgate.net In the Picornaviridae family, the S121N mutation in the 3D polymerase of Enterovirus 71 has been associated with resistance. biotech-asia.orgnih.gov

Interestingly, for some viruses like Ebola virus (family Filoviridae) and norovirus (family Caliciviridae), while treatment with favipiravir induces mutagenesis, the emergence of specific resistance mutations has been less clearly defined in clinical and experimental settings. ucl.ac.uknih.govnih.gov This could indicate a higher genetic barrier to resistance in these viruses, where the lethal mutagenesis effect of the drug is more difficult for the virus to overcome.

Table 2: EC50 and IC50 Values for Favipiravir Against Various RNA Viruses

Virus Family Virus Assay EC50/IC50 (µM) Reference
Arenaviridae Junin Virus CPE Reduction 5 - 6 abidipharma.com
Picornaviridae Poliovirus CPE Reduction 31 abidipharma.com
Picornaviridae Rhinovirus CPE Reduction 186 abidipharma.com
Flaviviridae Yellow Fever Virus Yield Reduction 330 abidipharma.com
Orthomyxoviridae Influenza A (seasonal) Plaque Reduction 0.09 - 3.5 nih.gov
Bunyaviridae Hantaan Virus - IC50: 3.89 mdpi.com

Strategies to Overcome or Prevent Resistance in Research Models

Given the potential for resistance to emerge, strategies to overcome or prevent it are crucial in the research and development of antivirals. In research models, several approaches have been explored.

One of the most promising strategies is combination therapy. The use of two or more antiviral drugs with different mechanisms of action can make it significantly more difficult for a virus to develop resistance to all agents simultaneously. In vitro studies have shown that combining favipiravir with other antivirals, such as oseltamivir (B103847) for influenza, can have synergistic or additive effects. researchgate.net Similarly, combinations of favipiravir with interferon have shown enhanced antiviral activity against Chikungunya virus in clinically relevant human cell lines. nih.gov The combination of favipiravir with ribavirin has also been explored for Hantaan virus, suggesting that this approach could lower the required concentration of each drug and potentially reduce side effects. mdpi.com More recently, synergistic antiviral activity has been observed in vitro when combining favipiravir with ivermectin against SARS-CoV-2. frontierspartnerships.org

Structural Biology and Computational Chemistry Approaches to T 705rtp 13c5 Sodium Salt Interactions

Molecular Docking and Dynamics Simulations of T-705RTP-13C5 with Viral RdRp

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as T-705RTP, and its protein target. mdpi.com Docking studies predict the preferred binding orientation of the molecule within the active site of the viral RdRp, while MD simulations provide insights into the stability and conformational changes of the complex over time. nih.govsemanticscholar.org

In silico studies have been conducted to explore the interaction between the active form of favipiravir (B1662787), favipiravir ribofuranosyl-5′-triphosphate (F-RTP), and the RdRp of various RNA viruses. mdpi.com These simulations have shown that F-RTP can bind to the active sites of RdRp from viruses such as human metapneumovirus (HMPV), respiratory syncytial virus (RSV), mumps virus (MuV), and measles virus (MeV). mdpi.com The interaction often involves key residues, such as aspartic acid, within the catalytic site of the polymerase. mdpi.com

For SARS-CoV-2, the virus responsible for COVID-19, computational studies combining high-throughput virtual screening and extensive MD simulations have been employed to identify potential inhibitors for its RdRp. digitellinc.com These studies often use the active form of remdesivir (B604916) (RTP) and adenosine (B11128) triphosphate (ATP) as reference compounds to evaluate the binding favorability of new potential inhibitors. digitellinc.com Such simulations reveal that key stabilizing interactions for nucleotide analogs like T-705RTP involve positively charged amino acid pockets and magnesium ions near the entry channel of the RdRp. digitellinc.com

MD simulations of favipiravir analogues with the SARS-CoV-2 RdRp have demonstrated stable interactions within the active site. tandfonline.comnih.gov These analyses help in understanding the dynamic behavior of the ligand-protein complex, which is crucial for its inhibitory function. nih.govresearchgate.net

Study Focus Key Findings Computational Method Virus Target
Interaction of Favipiravir analogues with RdRpAnalogues interact with active site residues. nih.govMolecular Docking, MD SimulationSARS-CoV-2
Binding of F-RTP to RdRp active sitesF-RTP binds to the active sites, involving aspartic acid residues. mdpi.comIn silico dockingHMPV, RSV, MuV, MeV
Stability of nucleotide analog complexesPhosphate (B84403) tail is stabilized by positively charged residues and magnesium ions. digitellinc.comMolecular Dynamics SimulationSARS-CoV-2

Quantitative Structure-Activity Relationship (QSAR) Studies for T-705RTP-13C5 and Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com These models are then used to predict the activity of novel, unsynthesized analogs, thereby guiding drug design and optimization. nih.gov

For favipiravir and its analogs, QSAR studies have been employed to identify key structural features that contribute to their inhibitory activity against viral RdRp. tandfonline.comnih.gov By analyzing a dataset of favipiravir-like compounds, researchers can develop models that relate physicochemical properties (like electronic and steric features) to their potency. tandfonline.comnih.gov These studies have revealed that specific structural modifications can enhance binding affinity and improve druggable properties. tandfonline.comnih.gov

The general process of a QSAR study involves:

Data Set Selection : A series of analogs with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a predictive model. chemmethod.comnih.govmdpi.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

A study focusing on favipiravir analogs for potential use against COVID-19 combined QSAR with molecular docking. nih.gov The initial findings indicated favorable binding affinity but suboptimal druggable properties for existing compounds. nih.gov Consequently, structural modifications were designed based on these insights to create new analogs with potentially improved characteristics, such as lower toxicity and better physicochemical profiles. tandfonline.comnih.govnih.gov

QSAR Model Parameter Description Relevance to T-705RTP Analogs
Dependent Variable The biological activity being modeled (e.g., pIC50).Predicts the inhibitory potency against viral RdRp.
Independent Variables Calculated molecular descriptors (e.g., cLogP, TPSA, molecular weight). researchgate.netCorrelate specific chemical features with antiviral activity.
Statistical Method Method used to build the relationship (e.g., Multiple Linear Regression). chemmethod.comEstablishes a predictive mathematical equation.
Validation Metrics Measures of the model's predictive power (e.g., R², q²). mdpi.comEnsures the reliability of the QSAR model for designing new analogs.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of RdRp-T-705RTP-13C5 Complexes

Structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography provide high-resolution, three-dimensional structures of biological macromolecules and their complexes. h1.conih.gov These methods are invaluable for visualizing the precise interactions between a drug molecule and its target enzyme.

A significant breakthrough in understanding the mechanism of favipiravir was the determination of the cryo-EM structure of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in complex with favipiravir-RTP (T-705RTP). nih.govresearchgate.net This study, conducted at a resolution of 2.5 Å, provided clear evidence of the inhibitor bound at the catalytic site of the enzyme. nih.gov The high-resolution map allowed for the precise positioning of the inhibitor and the visualization of its interactions with key side chains and ions in the binding pocket. nih.govresearchgate.net

The cryo-EM structure revealed an unconventional and nonproductive binding mode of favipiravir-RTP at the catalytic site. nih.govmdpi.com This structural insight helps to explain why the inhibitor is only weakly incorporated into the growing RNA primer strand and how it ultimately suppresses RNA replication. nih.govresearchgate.net Such detailed structural information is critical for guiding the rational design of new, more potent drugs that can target the SARS-CoV-2 polymerase. nih.govresearchgate.net

While a specific X-ray crystal structure of an RdRp-T-705RTP complex is not as prominently reported, X-ray crystallography remains a powerful tool in virology. For instance, the crystal structure of the apo-polymerase from an influenza C virus was solved to 3.9 Å, revealing a "closed" conformation. h1.conih.gov This structure provided insights into the enzyme's flexibility and the conformational changes required for its activation, demonstrating the utility of crystallography in understanding polymerase function. h1.conih.govdiamond.ac.uk

Technique Target Complex Resolution Key Findings
Cryo-Electron Microscopy (Cryo-EM)SARS-CoV-2 RdRp with Favipiravir-RTP2.5 ÅRevealed a nonproductive binding mode at the catalytic site, explaining its low incorporation rate. nih.govresearchgate.net
X-ray CrystallographyInfluenza C Virus apo-Polymerase3.9 ÅDetermined a "closed" pre-activation state, highlighting the enzyme's conformational flexibility. h1.conih.gov

Analysis of Binding Affinity and Kinetics of T-705RTP-13C5 Sodium Salt to Target Enzymes

The antiviral effect of T-705RTP is a direct result of its interaction with the viral RdRp, which can be quantified through binding affinity and enzyme kinetic studies. T-705 (favipiravir) itself is a prodrug that must be converted intracellularly to its active triphosphate form, T-705RTP, to inhibit the viral polymerase. nih.govnih.govnih.gov

Enzyme kinetic analyses using influenza virus RdRp have demonstrated that T-705RTP acts as a competitive inhibitor with respect to the natural purine (B94841) nucleotides, ATP and GTP. nih.govnih.gov This indicates that the viral polymerase recognizes T-705RTP as a purine analog. nih.govnih.gov In contrast, its inhibition is noncompetitive with respect to UTP and of a mixed-type with respect to CTP. nih.gov

Primer extension analysis has shown that a single molecule of T-705RTP can be incorporated into the nascent viral RNA strand. nih.gov This incorporation event subsequently hinders the addition of the next nucleotide, effectively inhibiting further strand extension. nih.govresearchgate.net This mechanism of action, where the incorporated analog does not immediately halt synthesis but slows or stops it after one or more subsequent additions, is a key feature of its inhibitory profile. researchgate.net Studies have suggested that the incorporation of two consecutive T-705 molecules can lead to complete termination of viral transcription. researchgate.net

The substrate efficiency of T-705RTP is notably high compared to other nucleotide analogs. For influenza A virus polymerase, T-705RTP was discriminated against by only 19-fold compared to the natural substrate GTP. nih.gov This low level of discrimination contributes to its high potency as an inhibitor. nih.gov The ability of T-705RTP to be recognized by the polymerase as both a guanosine (B1672433) and an adenosine analog underscores its ambiguous base-pairing properties, which is thought to contribute to its broad-spectrum antiviral activity. nih.gov

Kinetic Parameter Description Finding for T-705RTP
Inhibition Type vs. ATP/GTP The mechanism by which T-705RTP inhibits the incorporation of purine nucleotides.Competitive. nih.govnih.gov
Inhibition Type vs. UTP/CTP The mechanism by which T-705RTP inhibits the incorporation of pyrimidine (B1678525) nucleotides.Noncompetitive vs. UTP; Mixed-type vs. CTP. nih.gov
Substrate Discrimination The polymerase's preference for the natural nucleotide over the analog.Low discrimination (19-fold) compared to GTP for influenza A polymerase. nih.gov
Mechanism of Action The ultimate effect on the growing RNA chain after incorporation.Incorporation of one molecule delays elongation; two consecutive molecules can terminate transcription. nih.govresearchgate.net

Application of T 705rtp 13c5 Sodium Salt As a Biochemical and Biophysical Probe

Isotopic Tracing of T-705RTP-13C5 Metabolism and Cellular Distribution Using NMR Spectroscopy

Isotopic tracing with stable isotopes like Carbon-13 (¹³C) is a fundamental technique for elucidating metabolic pathways and determining the cellular distribution of compounds. The use of T-705RTP-13C5 Sodium Salt in conjunction with NMR spectroscopy offers a non-invasive and quantitative method to track the molecule's journey within a biological system.

The principle behind this application lies in the magnetic properties of the ¹³C nucleus. By introducing T-705RTP enriched with ¹³C at specific positions, researchers can distinguish the labeled compound and its subsequent metabolites from the background of naturally abundant ¹²C-containing molecules. ¹³C NMR spectroscopy can then be employed to identify and quantify the ¹³C-labeled species, providing insights into the rates of uptake, conversion to other metabolites, and localization within cellular compartments.

While specific studies detailing the use of T-705RTP-13C5 for metabolic tracing via NMR are not extensively published, the methodology is well-established. Such an approach would allow researchers to answer key questions regarding the intracellular phosphorylation of the favipiravir (B1662787) prodrug to its active triphosphate form and its subsequent catabolism. The half-life of T-705RTP inside cells, which has been estimated to be around 5.6 hours, could be more precisely determined under various conditions using this technique.

Mass Spectrometry-Based Metabolomics for Identifying T-705RTP-13C5-Derived Species

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolomics. The use of stable isotope-labeled compounds, such as this compound, is integral to modern MS-based quantitative analysis.

In this context, isotopically labeled favipiravir and its metabolites serve as ideal internal standards for accurate quantification in biological samples. For instance, [¹³C,¹⁵N]-favipiravir has been used as an internal standard to develop robust LC-MS/MS methods for the determination of favipiravir in human plasma. These methods are crucial for pharmacokinetic studies.

The known metabolic pathway of favipiravir involves its conversion to the active triphosphate form (T-705RTP) and a hydroxylated metabolite (M1). By using T-705RTP-13C5 as a tracer, researchers can confidently identify and quantify these and potentially other, yet unidentified, metabolites in complex biological matrices like cell lysates or plasma. The distinct mass shift introduced by the ¹³C atoms allows for the unambiguous identification of drug-derived species from endogenous cellular components.

Below is an interactive data table summarizing the key mass spectrometry parameters for the analysis of favipiravir and its isotopically labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Favipiravir (FAV)156.1113.1Negative ESI
[¹³C¹⁵N] Favipiravir (IS)158.1113.0Negative ESI

Investigation of Nucleotide Incorporation Kinetics in Polymerase Assays Using Labeled Substrate

T-705RTP exerts its antiviral effect by being recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp). Understanding the kinetics of its incorporation into the nascent viral RNA chain is crucial for elucidating its mechanism of action. The use of a labeled substrate like T-705RTP-13C5 can significantly enhance the precision and sensitivity of these polymerase assays.

Kinetic studies have demonstrated that T-705RTP acts as a competitive inhibitor of the natural purine (B94841) nucleotides, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.gov This suggests that the viral polymerase recognizes T-705RTP as a purine analog. Primer extension analyses have shown that the incorporation of a single molecule of T-705RTP can inhibit the subsequent addition of nucleotides, effectively halting viral RNA synthesis. nih.gov In some contexts, the incorporation of two consecutive T-705 molecules has been shown to be a more potent chain terminator.

The use of a ¹³C-labeled T-705RTP would allow for more direct and sensitive detection of its incorporation into the RNA strand, for example, through mass spectrometry-based analysis of the elongated RNA product. This would provide more accurate measurements of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which are essential for comparing the efficiency of T-705RTP incorporation relative to natural nucleotides.

Studying Ribonucleoprotein (RNP) Complex Formation and Dynamics with T-705RTP-13C5

The viral RNA polymerase does not function in isolation but as part of a larger ribonucleoprotein (RNP) complex, which includes the viral RNA genome and other viral proteins. The inhibitory activity of T-705RTP is directed at the RdRp within this complex. Studying the interaction of T-705RTP with the RNP complex and its effect on the complex's formation and dynamics is key to a comprehensive understanding of its antiviral activity.

Utilization in Fidelity Assays for Viral Polymerases to Quantify Misincorporation Events

A key aspect of the antiviral mechanism of T-705 is the induction of lethal mutagenesis. biotech-asia.orgnih.gov This occurs when T-705RTP is incorporated into the viral genome, leading to an increased mutation rate that ultimately results in a non-viable viral population. biotech-asia.orgnih.govnih.gov Fidelity assays are designed to quantify the rate of such misincorporation events by the viral polymerase.

Studies have shown that T-705 treatment of influenza virus-infected cells leads to an increase in G-to-A and C-to-T transition mutations in the viral genome. This is consistent with T-705RTP acting as both a guanosine and an adenosine analog. The ambiguous base-pairing properties of T-705RTP are a cornerstone of its mutagenic effect.

The use of T-705RTP-13C5 in fidelity assays would provide a powerful tool to directly track and quantify its incorporation opposite different nucleotides in a template RNA strand. By analyzing the sequence of the resulting RNA products using methods like mass spectrometry, the frequency and specificity of T-705RTP misincorporation can be accurately determined. This data is critical for understanding the molecular basis of lethal mutagenesis and for the development of new antiviral agents with similar mechanisms of action.

An interactive data table summarizing the types of mutations induced by favipiravir treatment is presented below.

VirusMutation TypeStrand of Synthesis
Influenza A VirusG → APositive-strand RNA
Influenza A VirusC → TNegative-strand RNA
SARS-CoV-2C → UNot Specified
SARS-CoV-2G → ANot Specified

Comparative Studies with Unlabeled T 705rtp and Other Nucleoside Analogs

Comparison of T-705RTP-13C5 Sodium Salt Efficacy and Mechanism with Unlabeled T-705RTP

The biological efficacy and mechanism of action of this compound are identical to that of its unlabeled counterpart, T-705RTP. T-705 (Favipiravir) itself is a prodrug that must be activated intracellularly to exert its antiviral effect. nih.govresearchgate.net This activation involves phosphoribosylation by host cell enzymes to form favipiravir-ribofuranosyl-5'-triphosphate, or T-705RTP. researchgate.netdrugbank.comnih.gov

The primary mechanism of action of T-705RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA viruses. researchgate.netdrugbank.combiotech-asia.org T-705RTP acts as a purine (B94841) nucleotide analog, meaning the viral RdRp enzyme recognizes it as a natural purine (adenosine or guanosine). nih.govnih.govresearchgate.net This leads to two primary antiviral outcomes:

Competitive Inhibition : T-705RTP competes with natural purine nucleoside triphosphates (like ATP and GTP) for incorporation into the nascent viral RNA strand. nih.govnih.govnih.gov This competition effectively slows down or halts the process of viral genome replication.

Lethal Mutagenesis : When incorporated into the viral RNA, T-705RTP can cause "ambiguous" base-pairing. nih.govnih.gov This misincorporation leads to a high number of mutations throughout the viral genome in subsequent replication cycles, a phenomenon known as lethal mutagenesis, which ultimately results in non-viable virus particles. researchgate.netnih.govresearchgate.net

Studies have demonstrated that T-705RTP does not significantly inhibit host cellular DNA or RNA synthesis, highlighting its selectivity for the viral polymerase. researchgate.netnih.gov This specificity contributes to its broad-spectrum activity against many RNA viruses, as the catalytic domain of RdRp is conserved across different viral families. drugbank.com

Differentiation from Other Antiviral Nucleoside Analogs (e.g., Ribavirin (B1680618), Remdesivir) in Terms of Mechanism and Specificity

While T-705RTP, Ribavirin, and Remdesivir (B604916) are all nucleoside analogs that interfere with viral replication, their mechanisms of action and specificity exhibit key differences.

T-705RTP vs. Ribavirin : Both T-705RTP and Ribavirin are purine analogs that can induce lethal mutagenesis. researchgate.netnih.gov However, their primary mechanisms differ significantly. The main antiviral action of Ribavirin is the inhibition of a host enzyme, inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of the intracellular pool of guanosine (B1672433) triphosphate (GTP). nih.govnih.govdrugbank.com This GTP depletion indirectly hinders viral RNA synthesis. In contrast, T-705RTP directly targets the viral RdRp as a competitive inhibitor and chain terminator. researchgate.netnih.gov Furthermore, T-705 has shown higher selective anti-influenza activity in vitro than ribavirin, and its monophosphate form has minimal effect on host IMPDH. nih.govresearchgate.net

T-705RTP vs. Remdesivir : Remdesivir is an adenosine (B11128) analog that, in its active triphosphate form (RDV-TP), also targets viral RdRp. embopress.orgnih.gov The key difference lies in the mechanism of chain termination. T-705RTP incorporation can lead to immediate or delayed termination. nih.govresearchgate.net In contrast, Remdesivir is known as a "delayed chain terminator." nih.govbohrium.com After RDV-TP is incorporated into the growing RNA strand, the polymerase can add a few more nucleotides before synthesis is abruptly halted. nih.gov This delayed action is a distinct feature of Remdesivir's mechanism against coronaviruses. bohrium.com Remdesivir's active form also shows high selectivity for incorporation over its natural counterpart, ATP. nih.govbohrium.com

Table 1: Comparison of Antiviral Mechanisms

Feature T-705RTP Ribavirin Remdesivir
Primary Target Viral RNA-dependent RNA polymerase (RdRp) drugbank.com Host Inosine Monophosphate Dehydrogenase (IMPDH) drugbank.com Viral RNA-dependent RNA polymerase (RdRp) nih.gov
Analog Type Purine (Guanine/Adenine) Analog nih.govresearchgate.net Purine (Guanine) Analog nih.gov Adenosine Analog nih.gov
Primary Mechanism Competitive inhibition of RdRp; Lethal Mutagenesis researchgate.netembopress.org Depletion of cellular GTP pools nih.govnih.gov Delayed chain termination of RNA synthesis nih.govbohrium.com
Chain Termination Yes nih.gov Indirectly, via GTP depletion Yes, delayed nih.gov
Lethal Mutagenesis Yes nih.govresearchgate.net Yes nih.gov No, primarily chain termination

Comparative Analysis of Antiviral Spectrum and Potency in Various Viral Models

T-705RTP, via its prodrug Favipiravir (B1662787), exhibits a broad spectrum of activity against a wide range of RNA viruses. nih.govnih.gov Its potency, often measured by the 50% effective concentration (EC₅₀), varies depending on the virus and the experimental model.

Influenza Virus : Favipiravir is highly potent against all types (A, B, and C) of influenza viruses, including strains resistant to other antivirals like oseltamivir (B103847). nih.govimmune-system-research.comunica.it In cell culture, EC₅₀ values typically range from 0.014 to 0.55 µg/mL. biotech-asia.orgunica.it

Ebola Virus (EBOV) : Favipiravir has demonstrated efficacy against the Ebola virus in animal models, although higher doses are often required to achieve a therapeutic effect. nih.govplos.orgeuropeanpharmaceuticalreview.com Studies in non-human primates showed that high doses of favipiravir could reduce viral loads and extend survival. nih.goveuropeanpharmaceuticalreview.com

Arenaviruses, Bunyaviruses, and Flaviviruses : The compound is active against numerous other pathogenic RNA viruses, including those that cause hemorrhagic fevers, such as Junin virus, Rift Valley fever virus, and Yellow fever virus. drugbank.comnih.gov

SARS-CoV-2 : The activity of Favipiravir against SARS-CoV-2 is more modest compared to its effects on influenza. asm.org While some in vitro studies reported activity, the EC₅₀ was relatively high (e.g., 61.88 µM). nih.gov Animal studies in hamsters suggest that potent antiviral activity against SARS-CoV-2 may only be achievable at very high doses. nih.govresearchgate.net

Table 2: Antiviral Potency (EC₅₀) of Favipiravir in Cell Culture

Virus Family Virus EC₅₀ Reference
Orthomyxoviridae Influenza A, B, C 0.014 - 0.55 µg/mL unica.it
Orthomyxoviridae Influenza A (H1N1) 11.36 - 17.05 µM asm.org
Coronaviridae SARS-CoV-2 61.88 µM nih.gov
Filoviridae Ebola Virus ~10 µg/mL biotech-asia.org
Picornaviridae Rabies Virus 5.0 - 7.0 µg/mL biotech-asia.org

Evaluation of this compound in Combination with Other Antivirals at a Molecular Level

The unique mechanism of T-705RTP provides a strong rationale for its use in combination with other antiviral agents that have different molecular targets, potentially leading to synergistic effects and a higher barrier to resistance.

With Molnupiravir (Nucleoside Analog) : A study in a SARS-CoV-2 hamster model found that combining suboptimal doses of Favipiravir and Molnupiravir resulted in a potentiation of antiviral efficacy. nih.gov This combination led to a significant reduction in infectious virus titers in the lungs and nearly prevented transmission. Both drugs are nucleoside analogs that promote viral mutagenesis, suggesting their combined effect could accelerate error catastrophe in the viral genome. nih.gov

With Lopinavir/Ritonavir (Protease Inhibitors) : A clinical trial evaluating a combination of favipiravir and lopinavir-ritonavir for COVID-19 found that favipiravir drug levels were lower in the combination arm compared to the monotherapy arm. nih.gov This suggests a potential pharmacokinetic interaction where lopinavir-ritonavir may interfere with the absorption or metabolism of favipiravir, highlighting the need to carefully evaluate drug-drug interactions at a molecular and clinical level. nih.gov

With Umifenovir (Entry Inhibitor) : The combination of Favipiravir and Umifenovir was explored for COVID-19 treatment. clinicaltrialsarena.com The molecular rationale is to target both viral replication (Favipiravir) and viral entry into host cells (Umifenovir), which works by preventing the virus from attaching to cells. clinicaltrialsarena.com

Methodological Advancements in the Study of T 705rtp 13c5 Sodium Salt

Development of Advanced Cell-Based Assays for High-Throughput Screening

While high-throughput screening (HTS) is not performed directly with T-705RTP due to its intracellular formation, the development of advanced cell-based assays has been crucial for identifying and characterizing its parent compound, favipiravir (B1662787), and other viral polymerase inhibitors. These assays are the first step in a cascade of studies that ultimately investigate the intracellular active metabolite.

Innovations in HTS have moved from traditional plaque reduction assays to more rapid and automated methods. nih.gov One significant advancement is the development of virus-inducible reporter gene assays . nih.gov In this system, cell lines are engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a viral promoter. nih.gov Upon infection with a virus like influenza, the viral polymerase recognizes this promoter and activates the expression of the reporter gene. nih.gov The signal produced is proportional to the level of viral replication and polymerase activity. researchgate.net This allows for a quantitative and high-throughput assessment of compounds that inhibit the polymerase, such as favipiravir, whose activity is mediated by T-705RTP. researchgate.netnih.gov

Another key methodology is the refinement of cytopathic effect (CPE)-based HTS assays . researchgate.net These assays measure the ability of a compound to protect cells from virus-induced death. Modern iterations of this assay utilize automated microscopy and luminescent cell viability reagents (e.g., measuring ATP levels) to provide objective and highly reproducible data suitable for screening large compound libraries. researchgate.netcdc.gov The optimization of these assays in 384-well formats with robust statistical parameters (e.g., Z'-factor > 0.7) has enabled large-scale screening campaigns to identify novel antiviral scaffolds. researchgate.net Compounds identified through these primary screens are then subjected to further investigation to confirm their mechanism of action, including the intracellular conversion to active metabolites like T-705RTP. nih.gov

Assay Type Principle Endpoint Measured Advantage for HTS
Virus-Inducible Reporter AssayViral polymerase-driven expression of a reporter gene (e.g., luciferase) in a genetically modified cell line. nih.govLight output or fluorescence. researchgate.netHigh sensitivity, quantitative, rapid, and objective. nih.gov
CPE-Based Viability AssayInhibition of virus-induced cell death. researchgate.netCell viability, often measured by ATP-dependent luminescence or metabolic dyes. cdc.govObjective, automatable, and reflects a clinically relevant outcome. researchgate.net

Refinement of Biochemical Polymerase Assays for Precise Kinetic Measurements

Following the identification of active compounds through cell-based assays, refined biochemical assays are essential for the precise characterization of the active metabolite's interaction with its target. For T-705RTP, significant advancements have been made in biochemical assays using purified viral RNA-dependent RNA polymerase (RdRp) to measure detailed kinetic parameters. semanticscholar.org

These assays typically involve a purified, recombinant viral polymerase complex (e.g., influenza virus heterotrimer), a synthetic RNA template, and a primer. researchgate.net The activity of the polymerase is measured by the incorporation of radiolabeled or fluorescently tagged nucleotides into the elongating RNA strand. researchgate.net The refinement of these systems allows for precise measurement of key kinetic constants.

Researchers have developed primer extension assays in the elongation mode to evaluate the substrate efficiency and inhibition potency of nucleotide analogs like T-705RTP. semanticscholar.org These assays have demonstrated that T-705RTP acts as a competitive inhibitor of the natural purine (B94841) nucleotides, ATP and GTP. mdpi.com By varying the concentrations of both the natural substrate and the inhibitor (T-705RTP), researchers can determine inhibition constants (Ki) and measure the extent to which T-705RTP is incorporated into the nascent RNA chain. nih.gov Further refinements have shown that while a single incorporation of T-705 monophosphate does not efficiently block RNA synthesis, two consecutive incorporation events can prevent further primer extension, revealing a unique mechanism of delayed chain termination.

Kinetic analyses performed with these refined assays have provided quantitative data on the discrimination of T-705RTP by the viral polymerase compared to its natural counterparts, offering a precise measure of its inhibitory potency at the enzymatic level. nih.gov

Innovations in Analytical Techniques for T-705RTP-13C5 Detection and Quantification in Biological Matrices

A critical aspect of studying T-705RTP is the ability to accurately measure its concentration within cells, where it is formed and exerts its activity. Early methods relied on high-performance liquid chromatography (HPLC) with UV detection. nih.gov While these methods were instrumental in the initial detection of T-705RTP in cell lysates, they often lacked the sensitivity and specificity required for detailed pharmacokinetic studies, especially with limited biological material. nih.govoup.com

A major innovation in this area has been the development and validation of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of T-705RTP in human peripheral blood mononuclear cells (PBMCs). nih.gov This technique offers significantly higher sensitivity and specificity compared to older HPLC-UV methods. The method involves cell lysis, protein precipitation, and solid-phase extraction to clean up the sample before analysis. nih.gov The use of multiple reaction monitoring (MRM) in negative ion mode allows for the precise detection of T-705RTP and its distinction from other intracellular components. nih.gov

This advanced analytical method has been validated over a wide range of concentrations (e.g., 24 - 2280 pmol/sample) and has proven to be both precise and accurate. nih.gov Such innovations are crucial for characterizing the intracellular pharmacokinetics of T-705RTP, which is essential for understanding its therapeutic potential. nih.gov

Technique Principle Sample Preparation Validation Range Key Advantage
HPLC-UVSeparation by strong anion exchange chromatography, detection by UV absorbance. nih.govCell lysis, extraction. nih.govNot specified.Enabled initial detection and quantification of T-705RTP in cell culture. nih.gov
LC-MS/MSLiquid chromatography separation coupled with tandem mass spectrometry detection (MRM). nih.govCell lysis, protein precipitation, weak anion exchange solid-phase extraction. nih.gov24 - 2280 pmol/sample. nih.govHigh sensitivity, specificity, and accuracy for quantification in clinical samples (PBMCs). nih.gov

Establishment of Robust In Vitro Evolution Systems for Resistance Studies

Understanding the potential for antiviral resistance is critical. Methodological advancements have led to the establishment of robust in vitro evolution systems to study how viruses like influenza might develop resistance to favipiravir. These systems typically involve the serial passage of the virus in cell culture in the presence of increasing concentrations of the antiviral drug. pnas.orgresearchgate.net

This selective pressure forces the evolution of viral variants with reduced susceptibility to the drug. asm.org Through this directed evolution, researchers have successfully generated favipiravir-resistant influenza A virus strains in a laboratory setting. pnas.orgresearchgate.net

Once resistant viruses are selected, whole-genome sequencing is employed to identify the specific mutations responsible for the resistant phenotype. nih.gov For favipiravir, this approach has identified key mutations in the viral RNA-dependent RNA polymerase. A primary mutation identified is K229R in the PB1 subunit of the polymerase, which confers resistance by reducing the incorporation of T-705RTP into the viral RNA. nih.govpnas.org Further studies have shown that this resistance mutation can come at a cost to viral fitness, which can then be compensated for by a second mutation, such as P653L in the PA subunit of the polymerase. nih.govsunderland.ac.uk

These robust in vitro evolution systems, combined with reverse genetics to confirm the effect of identified mutations, are powerful tools for predicting and understanding the molecular mechanisms of resistance. pnas.org

Mutation Polymerase Subunit Effect Reference
K229RPB1Confers resistance by reducing F-RTP incorporation; may reduce polymerase activity. nih.govpnas.org nih.govpnas.org
P653LPACompensates for the fitness cost associated with the K229R mutation. nih.govsunderland.ac.uk nih.govsunderland.ac.uk

Future Research Trajectories and Translational Implications of T 705rtp 13c5 Sodium Salt Studies

Exploring Novel Viral Targets Beyond RdRp

The primary mechanism of T-705RTP is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com It functions as a purine (B94841) analog, competing with ATP and GTP for incorporation into the nascent viral RNA strand. nih.govnih.gov This incorporation can lead to non-obligate chain termination or, more significantly, induce lethal mutagenesis, where the accumulation of mutations in the viral genome leads to a nonviable viral population. nih.govcrie.ru

While RdRp is the established target, the full spectrum of T-705RTP's interactions within the viral replication complex and host cell is not completely understood. Future research using T-705RTP-13C5 Sodium Salt can precisely map these interactions. By employing techniques such as mass spectrometry-based proteomics, researchers can use the labeled compound as a "bait" to identify viral and host proteins that it directly binds to. This could uncover secondary or alternative targets beyond RdRp, potentially revealing novel mechanisms of action or off-target effects. For instance, it could clarify whether T-705RTP interacts with other components of the viral replication machinery, such as helicases or capping enzymes, which could also contribute to its antiviral effect.

Investigating this compound for Emergent Viral Pathogens

Favipiravir (B1662787) has demonstrated a remarkable breadth of activity against a wide array of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, filoviruses, and coronaviruses. nih.govnih.govwikipedia.org This broad-spectrum efficacy makes it a critical agent for pandemic preparedness. unica.it As new viral pathogens emerge, rapid characterization of their susceptibility to existing antivirals is paramount.

This compound will serve as an invaluable tool in these investigations. When a novel pathogen emerges, biochemical assays using its purified RdRp can be conducted with the labeled compound. These assays can rapidly determine if the viral polymerase recognizes and incorporates T-705RTP-13C5, providing a direct measure of potential efficacy. The carbon-13 label allows for sensitive and unambiguous detection of its incorporation into viral RNA templates, confirming the mechanism of action against the new virus. This approach is significantly more precise than relying solely on cell-based infectivity assays and can accelerate the initial assessment of favipiravir as a potential treatment option. Preclinical studies have already shown promise for favipiravir against pathogens like the Chandipura virus, highlighting the need for such advanced mechanistic studies for future threats. thehindu.com

Viral FamilyExample VirusEvidence of Favipiravir ActivityCitation
OrthomyxoviridaeInfluenza Viruses (A, B, C)Potent inhibition of RdRp, lethal mutagenesis; approved for use in Japan. nih.govnih.govnih.gov
FiloviridaeEbola VirusEfficacy demonstrated in animal models and compassionate use in humans. unica.itnih.gov
BunyaviralesRift Valley Fever Virus, Lassa VirusReduces viral infectivity through lethal mutagenesis; effective in animal models. mdpi.comasm.org
ArenaviridaeLassa VirusDemonstrated therapeutic efficacy in animal models. nih.gov
FlaviviridaeWest Nile Virus, Yellow Fever VirusActivity shown in cell culture and animal models. nih.govwikipedia.org
PicornaviridaeFoot-and-Mouth Disease VirusActivity has been demonstrated. nih.gov
CaliciviridaeNorovirusInduces lethal mutagenesis in vivo. elifesciences.orgnih.govasm.org
CoronaviridaeSARS-CoV-2Activity demonstrated in vitro; clinical trial results have been inconclusive. nih.govnih.gov

Development of Next-Generation Nucleoside Analogs Based on T-705RTP-13C5 Insights

The development of new antiviral drugs often builds upon the successes and limitations of existing compounds. pharmaceutical-journal.com Understanding the precise molecular interactions between T-705RTP and the viral polymerase is crucial for designing more potent and selective next-generation inhibitors. firstwordpharma.com T-705RTP is known to be an ambiguous substrate, mimicking both guanosine (B1672433) and adenosine (B11128), which contributes to its mutagenic effect. plos.orgnih.gov

Using this compound in conjunction with structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide high-resolution snapshots of the compound within the RdRp active site. The labeled atoms would aid in definitively positioning the analog and understanding its interactions with key amino acid residues. This structural information is invaluable for structure-activity relationship (SAR) studies. For example, identifying the specific interactions that allow for its ambiguous base-pairing could guide the design of new analogs with enhanced mutagenic potential or, conversely, those that act as more definitive chain terminators. Research into derivatives like T-1105, the non-fluorinated version of T-705, already shows a path toward improving properties like metabolic activation, and insights from labeled compounds can further refine this process. uni-hamburg.denih.gov

Potential for T-705RTP-13C5 as a Probe for Understanding Host-Pathogen Interactions

Viral replication is intimately linked with host cell metabolism. Viruses co-opt host machinery and nucleotide pools to replicate their genomes. The activation of favipiravir itself, from a prodrug to the active T-705RTP, is dependent on host cellular enzymes. mdpi.comnih.gov The full extent of how T-705RTP influences host metabolic pathways, and vice versa, is an important area of research.

This compound is an ideal probe for metabolic flux analysis. By introducing the labeled compound into virus-infected cells, researchers can trace the metabolic fate of the molecule. This can help quantify the efficiency of its conversion to the active triphosphate form and identify any potential off-target metabolic effects. For instance, it could be determined if T-705RTP or its metabolites interfere with host nucleotide synthesis or signaling pathways. Such studies are critical for understanding the complete biological activity of the drug and can provide insights into potential host-directed therapeutic strategies that could complement direct antiviral action.

Contribution of T-705RTP-13C5 Research to Fundamental Virology and Drug Discovery Paradigms

The study of T-705RTP has already made significant contributions to our understanding of antiviral mechanisms, particularly lethal mutagenesis. elifesciences.orgnih.gov This mechanism, where the virus is driven to extinction by an overwhelming mutational load, presents a high barrier to the development of resistance compared to traditional inhibitors that simply block an enzyme's function. nih.gov

Future research utilizing this compound will continue to refine this paradigm. By precisely quantifying the rate of incorporation and the specific types of mutations induced (e.g., G to A and C to U transitions), researchers can build more accurate mathematical models of viral extinction. crie.ruasm.org This labeled tool will allow for a definitive characterization of the dual mechanisms of chain termination and mutagenesis, clarifying which is predominant for different viruses. nih.govresearchgate.net These fundamental insights will not only deepen our knowledge of virology but also guide the entire field of drug discovery, promoting the development of mutagenic nucleoside analogs as a viable and robust strategy against a broad range of viral threats.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing T-705RTP-13C5 Sodium Salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralization reactions between a carboxylic acid precursor and sodium hydroxide. Key steps include pH titration to ensure complete proton exchange, followed by crystallization under controlled temperature and agitation. Purity (>75%) is validated via HPLC, with protocols adapted from general salt preparation frameworks (e.g., neutralization of oxides/carbonates) . Batch consistency requires strict stoichiometric control and post-synthesis analysis using mass spectrometry (MS) to confirm isotopic labeling (e.g., 13C5) .

Q. How can researchers ensure purity and batch-to-batch consistency during purification?

  • Methodological Answer : Recrystallization in anhydrous ethanol or acetone is recommended to remove unreacted precursors. For isotopic variants like T-705RTP-13C5, use centrifugal filtration to isolate the sodium salt from light isotopes. Quality control should include:

  • HPLC-MS : To confirm ≥98% purity (as per TRC standards) and isotopic enrichment .
  • Karl Fischer titration : To measure residual water content, which can affect solubility in hygroscopic salts .
  • Peptide-grade protocols : Minimize dilution steps during sample preparation to reduce error propagation .

Q. What methods are recommended for determining the solubility profile of this compound under varying pH conditions?

  • Methodological Answer : Use the shake-flask method with buffered solutions (pH 1–12) equilibrated at 25°C for 24 hours. Quantify dissolved salt via UV-Vis spectroscopy at λmax 254 nm. Note that solubility products (Ksp) are pH-dependent; for example, protonation of the carboxylate group at low pH reduces solubility. Compare results against computational models (e.g., Henderson-Hasselbalch adjustments) to validate conditional constants .

Advanced Research Questions

Q. What analytical validation strategies are critical for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Salt-to-base conversion : Apply a multiplier (e.g., molecular weight ratio) when reporting data referenced to the free acid form .
  • Stability testing : Validate standard solutions over 4 days at 4°C to ensure integrity during extended HPLC runs. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Cross-lab validation : Replicate measurements using alternative techniques (e.g., capillary electrophoresis) to confirm method robustness .

Q. How should researchers address discrepancies in solubility data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in ionic strength, counterion concentrations, or aggregation tendencies. To resolve contradictions:

  • Replicate experiments : Use identical buffer compositions and temperature controls as cited studies .
  • Validate against solubility products (Ksp) : Calculate theoretical Ksp from published data and compare with experimental results to identify outliers .
  • Review source documentation : Trace discrepancies to differences in reactant grades or measurement techniques (e.g., nephelometry vs. gravimetry) .

Q. What methodologies are employed to assess the stability of this compound in aqueous solutions over extended periods?

  • Methodological Answer :

  • Forced degradation studies : Expose solutions to UV light (254 nm), elevated temperatures (40–60°C), and oxidative conditions (H2O2). Monitor degradation via LC-MS to identify breakdown products (e.g., decarboxylation or isomerization) .
  • Long-term stability : Store aliquots at -20°C and analyze monthly for pH drift or precipitate formation. Use Arrhenius modeling to predict shelf-life under standard conditions .
  • Aggregation assays : Perform dynamic light scattering (DLS) to detect micelle or colloid formation, which may alter bioavailability in pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.